molecular formula C16H13NO4 B5809264 2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Cat. No. B5809264
M. Wt: 283.28 g/mol
InChI Key: NFYBJBKLKZMYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzamide derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, it has been studied for its potential as a herbicide and plant growth regulator. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide exhibits a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of various bacteria and fungi. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is its versatility in terms of its potential applications. It can be used in various assays and experiments to study its effects on different biological systems. However, one of the limitations is its solubility, as it is poorly soluble in water and other common solvents. This can make it difficult to prepare solutions at high concentrations for certain experiments.

Future Directions

There are many potential future directions for research on 2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide. Some possible areas of investigation include:
1. Further studies on its anti-cancer properties, including its effects on different types of cancer and the underlying mechanisms of action.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its potential as a plant growth regulator and herbicide, including its effects on different types of plants and the underlying mechanisms of action.
4. Synthesis of novel materials using 2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide as a building block, including materials with unique optical, electronic, or magnetic properties.
5. Development of more soluble derivatives of 2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide for use in various experiments and assays.

Synthesis Methods

The synthesis of 2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves the reaction between 2-methoxybenzoic acid and 2-amino-3-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields a white solid, which is then purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

2-methoxy-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-14-5-3-2-4-13(14)15(18)17-11-6-7-12-10(8-11)9-21-16(12)19/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYBJBKLKZMYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.